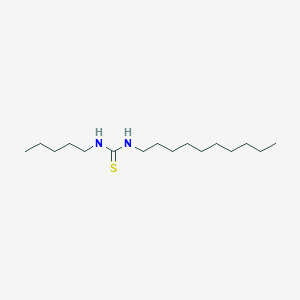

N-Decyl-N'-pentylthiourea

Description

Thiourea derivatives are a class of organosulfur compounds with the general formula R¹R²N–C(S)–NR³R⁴. These compounds exhibit diverse chemical and biological properties, making them valuable in industrial and research applications, such as corrosion inhibition, catalysis, and pharmaceuticals. The available data instead focuses on structurally related thiourea derivatives, which will serve as the basis for comparative analysis.

Properties

CAS No. |

62552-33-4 |

|---|---|

Molecular Formula |

C16H34N2S |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

1-decyl-3-pentylthiourea |

InChI |

InChI=1S/C16H34N2S/c1-3-5-7-8-9-10-11-13-15-18-16(19)17-14-12-6-4-2/h3-15H2,1-2H3,(H2,17,18,19) |

InChI Key |

RGROCFGSTPWEQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=S)NCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-N’-pentylthiourea can be synthesized through a condensation reaction between decylamine and pentylisothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction can be represented as follows:

Decylamine+Pentylisothiocyanate→N-Decyl-N’-pentylthiourea

Industrial Production Methods

In an industrial setting, the synthesis of N-Decyl-N’-pentylthiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N’-pentylthiourea undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The alkyl groups attached to the nitrogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-Decyl-N’-pentylthiourea has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N-Decyl-N’-pentylthiourea involves its interaction with specific molecular targets. The sulfur atom in the thiourea moiety can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

The evidence includes two thiourea derivatives with distinct substituents, enabling a structural and functional comparison:

N-Decyl-N'-(2-Thienylmethyl)thiourea (CAS 123403-91-8)

- Molecular Formula : C₁₆H₂₈N₂S₂

- Molecular Weight : 312.54 g/mol

- Substituents: N-Decyl group: A 10-carbon alkyl chain (hydrophobic).

N,N′-Dimethylthiourea (CAS Not Provided)

- Molecular Formula : C₃H₈N₂S

- Molecular Weight : 104.17 g/mol

- Substituents :

- Two methyl groups : Small and polar, enhancing solubility in aqueous systems.

- Applications : Primarily used in industrial settings, such as polymer production or as a reducing agent.

Hypothetical Comparison with N-Decyl-N'-pentylthiourea

Assuming the target compound This compound has the formula C₁₆H₃₄N₂S (molecular weight ~294.5 g/mol), key differences from the above derivatives include:

- Substituents :

- Key Properties :

Data Table: Structural and Functional Comparison

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.